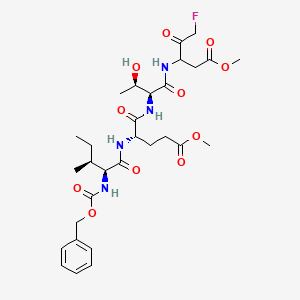

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone

描述

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone: is a synthetic compound known for its role as a caspase-8 inhibitor. Caspase-8 is an enzyme that plays a critical role in the process of apoptosis, or programmed cell death. This compound is often used in scientific research to study the mechanisms of apoptosis and to explore potential therapeutic applications in diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders .

作用机制

Target of Action

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone, also known as Z-IETD-FMK, primarily targets caspase-8 , a key enzyme involved in the initiation of apoptosis . Caspase-8 plays a crucial role in the extrinsic pathway of apoptosis, which is triggered by external signals .

Mode of Action

Z-IETD-FMK acts as an irreversible inhibitor of caspase-8 . It binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby blocking the progression of apoptosis .

Biochemical Pathways

By inhibiting caspase-8, Z-IETD-FMK affects the extrinsic pathway of apoptosis . This pathway is typically initiated by the binding of death ligands to their respective receptors, leading to the activation of caspase-8 . Inhibition of caspase-8 by Z-IETD-FMK prevents the downstream activation of other caspases, ultimately blocking apoptosis .

Result of Action

The inhibition of caspase-8 by Z-IETD-FMK results in the suppression of apoptosis . This can have various effects at the cellular level, depending on the context. For instance, it has been used to study the activity of caspase-8 in porcine kidney cells and its effects on porcine parvovirus (PPV)-induced caspase-3 activity in steroidogenic luteal cells .

Action Environment

The action, efficacy, and stability of Z-IETD-FMK can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, it is recommended to be stored at -20°C, indicating that temperature can affect its stability . .

生化分析

Biochemical Properties

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone interacts with caspase-8, an enzyme involved in the initiation of apoptosis or programmed cell death . The compound inhibits the activity of caspase-8, thereby influencing the biochemical reactions associated with apoptosis .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a caspase-8 inhibitor. By inhibiting caspase-8, it can potentially prevent the initiation of apoptosis, thereby influencing cell survival .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to caspase-8 and inhibiting its activity . This prevents the cascade of events that would normally lead to apoptosis.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

Metabolic Pathways

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone involves multiple steps, starting from the individual amino acids The process typically includes the protection of functional groups, coupling of amino acids, and deprotection stepsThe reaction conditions often involve the use of organic solvents like methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions: Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group is highly reactive and can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like methanol and DMSO, under mild to moderate temperatures to prevent the decomposition of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the nucleophile used. For example, reactions with amines can lead to the formation of amide derivatives, while reactions with thiols can produce thioether derivatives .

科学研究应用

Drug Development

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone is a pivotal tool in drug design, particularly in developing peptide-based therapeutics. Its ability to inhibit caspase-8 makes it valuable in targeting specific enzymes involved in disease pathways, especially in conditions where apoptosis is dysregulated, such as cancer and neurodegenerative diseases .

Case Study: Cancer Therapeutics

Research has demonstrated that inhibiting caspase-8 can prevent unwanted apoptosis in cancer cells, promoting cell survival and enhancing the efficacy of chemotherapeutic agents. For instance, studies show that treatment with this compound can sensitize cancer cells to apoptosis-inducing therapies, thus improving overall treatment outcomes .

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein interactions and enzyme mechanisms. Its role as a caspase-8 inhibitor allows researchers to elucidate complex biological processes related to cell death and survival .

Data Table: Applications in Biochemical Research

| Application | Description |

|---|---|

| Protein Interaction Studies | Used to study the binding dynamics of caspase-8 with various substrates |

| Enzyme Mechanism Elucidation | Helps in understanding the role of caspase-8 in apoptosis signaling pathways |

| Cell Survival Studies | Investigates how inhibition affects cell fate decisions under stress conditions |

Diagnostics

The compound can be integrated into diagnostic assays aimed at detecting specific biomolecules. By enhancing the sensitivity and specificity of tests, it plays a crucial role in early disease detection and monitoring .

Example Application: Biomarker Detection

In research focused on neurodegenerative diseases, this compound has been used to develop assays that detect biomarkers associated with apoptosis, aiding in the diagnosis of conditions like Alzheimer’s disease.

Neuroscience

In neuropharmacology, this compound is instrumental for studying neurotransmitter systems and potential treatments for neurological disorders. Its ability to modulate apoptotic pathways makes it a candidate for exploring therapies aimed at neuroprotection .

Case Study: Neuroprotection

Studies have shown that this compound can protect neurons from apoptosis induced by neurotoxic agents, suggesting its potential use in treating neurodegenerative diseases like Parkinson's .

Pharmaceutical Formulations

The compound is also explored for its role in formulating novel drug delivery systems. By improving the bioavailability and efficacy of therapeutic agents, it enhances the overall effectiveness of pharmaceutical products .

相似化合物的比较

Z-Val-Ala-Asp(OMe)-fluoromethylketone: Another caspase inhibitor with a similar structure but different amino acid sequence.

Z-Phe-Ala-fluoromethylketone: A caspase inhibitor with a different amino acid sequence and specificity for different caspases.

Uniqueness: Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone is unique due to its specific inhibition of caspase-8. The presence of the fluoromethylketone group provides irreversible inhibition, making it a valuable tool for studying long-term effects on apoptosis. Its cell-permeable nature allows it to be used in various in vitro and in vivo studies .

生物活性

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone, often referred to as Z-IETD-fmk, is a tetrapeptide fluoromethyl ketone known for its role as a selective inhibitor of caspase-8 and granzyme B. This compound has garnered attention in the field of medicinal chemistry for its potential therapeutic applications, particularly in modulating apoptosis and inflammation.

Z-IETD-fmk functions primarily by irreversibly binding to the active site of caspase-8, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of downstream substrates involved in apoptotic signaling pathways. The compound's structure allows it to penetrate cell membranes effectively, making it suitable for in vivo studies and applications.

Biological Activity

The biological activity of Z-IETD-fmk has been investigated in various studies, demonstrating its efficacy in different cellular contexts:

- Inhibition of Apoptosis : Z-IETD-fmk has been shown to block CD95-induced apoptosis in T cells, highlighting its potential as an immunosuppressive agent .

- Neuroprotection : In models of ischemic injury, Z-IETD-fmk has been reported to protect neurons from excitotoxicity induced by glutamate receptor activation, thereby reducing neuronal death .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting caspase-mediated pathways involved in inflammation .

In Vitro Studies

In vitro studies have demonstrated that Z-IETD-fmk effectively inhibits caspase-8 activity. For instance, treatment with Z-IETD-fmk resulted in a significant reduction of caspase-8 activity in cell lysates from TNFα-treated cells .

In Vivo Applications

Z-IETD-fmk has been utilized in various animal models to assess its therapeutic potential:

- Arthritis Models : Studies indicated that Z-IETD-fmk administration led to a reduction in inflammation and cartilage damage in arthritic rat knee joints .

- Liver Injury Models : The compound was shown to prevent hepatocyte death following liver damage induced by Fas signaling, correlating with reduced activation of executioner caspases .

Case Studies

- Immunosuppression in T Cells : A study demonstrated that Z-IETD-fmk inhibited T cell proliferation induced by mitogens and IL-2. This effect was attributed to the blockade of caspase-8 processing during T cell activation .

- Neuroprotection in Ischemia : In a rat model of neonatal hypoxia–ischemia, Z-IETD-fmk exhibited neuroprotective effects by preventing neuronal death through the inhibition of apoptotic pathways .

Comparative Efficacy

The following table summarizes the comparative efficacy of Z-IETD-fmk against other known caspase inhibitors:

| Compound | Target Caspases | Inhibition Type | Biological Effect |

|---|---|---|---|

| Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-FMK (Z-IETD-fmk) | Caspase-8 | Irreversible | Blocks CD95-induced apoptosis; neuroprotective |

| Z-VAD-FMK | Pan-caspases | Irreversible | Broad inhibition; reduces T cell activation |

| Ac-DEVD-FMK | Caspases-3 and -7 | Irreversible | Anti-apoptotic; used in cancer therapy |

属性

IUPAC Name |

methyl (4S)-5-[[(2S,3R)-1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21?,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLCQASLWHYEMX-KQURNKOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43FN4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。